3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the condensation of 3-aminopyridine with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting enzymatic activities and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-amine: A simpler analog with similar reactivity but lacking the pyridin-3-ylmethyl group.
1H-Pyrazolo[3,4-b]pyridin-3-amine: A structurally related compound with a fused pyrazole ring.
N-(Pyridin-3-ylmethyl)propan-2-amine: Another analog with a different substitution pattern on the pyridine ring.
Uniqueness
3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is unique due to the presence of both an amino group and a pyridin-3-ylmethyl group, which confer distinct chemical and biological properties
Biological Activity
3-Amino-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a compound belonging to the aminopyridinone class, notable for its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and implications in therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O, with a molecular weight of 178.24 g/mol. The compound features a pyridine ring substituted with an amino group and a pyridin-3-ylmethyl moiety, contributing to its unique chemical properties that facilitate interactions with biological targets.
Research indicates that this compound acts primarily as a kinase inhibitor . It has shown effectiveness against several key kinases involved in cell division and cancer progression, including:
- Monopolar Spindle 1 (Mps1)
- Aurora Kinases (A and B)
These kinases are critical for mitosis and cell cycle regulation, making them significant targets for cancer therapeutics. The compound's ability to inhibit these kinases can potentially disrupt cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that variations in substituents on the pyridine rings can enhance or diminish inhibitory potency against specific kinases. For instance, the introduction of electron-donating groups has been correlated with increased activity against Aurora A kinase.
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Amino-pyridin-2(1H)-one | Basic pyridinone structure | Low activity against certain kinases |
6-Methyl-5-(pyridin-4-yl)pyridin-2(1H)-one | Methyl substitution at C6 | Increased potency against Aurora A kinase |
4-Aminoquinoline | Contains a quinoline ring | Known for antimalarial properties |
5-Aminopyridine | Simple pyridine structure | Used primarily in agricultural applications |
This table illustrates how structural variations can impact the biological activity of similar compounds, emphasizing the importance of SAR studies in drug development.
Biological Activity Studies
Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For example:
- MDA-MB-231 Cell Line : The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition at low concentrations.
- HeLa and A549 Cell Lines : Modifications to the compound's structure led to varying degrees of activity, highlighting the importance of functional groups in enhancing biological efficacy.
Case Studies
A notable study published in MDPI examined the antiproliferative activity of pyridine derivatives, including this compound. The findings revealed that:
- Derivatives with hydroxyl groups showed improved activity against HeLa cells.
- The presence of multiple functional groups often resulted in lower IC50 values, indicating enhanced potency.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-amino-1-(pyridin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c12-10-4-2-6-14(11(10)15)8-9-3-1-5-13-7-9/h1-7H,8,12H2 |
InChI Key |
DWEUMSOPRQLYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.